molecular formula C19H15FN4O2 B2752867 N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923114-03-8

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2752867
CAS RN: 923114-03-8
M. Wt: 350.353
InChI Key: XCYOKAHAMGTTDN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Antimicrobial Properties

A series of derivatives, including compounds with fluorine atoms, demonstrated significant antimicrobial properties. The presence of fluorine enhanced the antimicrobial potency against a broad panel of bacterial and fungal strains, suggesting the potential for developing new antimicrobial agents (Parikh & Joshi, 2014).

Anti-inflammatory Activity

Compounds synthesized from the related structures have shown anti-inflammatory activity in various models. For instance, substituted 1,3,4-oxadiazoles were found to possess anti-inflammatory activity, indicating the chemical's relevance in creating anti-inflammatory medications (Nargund, Reddy, & Hariprasad, 1994).

Anticancer Activity

Derivatives of the compound have been synthesized and evaluated for their anticancer activities. Studies involving molecular modeling and screening against various cancer cell lines have indicated the potential of these derivatives to act as anticancer agents. The structural features of these compounds, including the presence of the 1,3,4-oxadiazole moiety, contribute to their pharmacological profiles (Abu-Melha, 2021).

Pharmacological Evaluation

Some derivatives have been evaluated for their pharmacological potential, including their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that these compounds could be promising candidates for further drug development, given their diverse biological activities (Faheem, 2018).

Antipsychotic-Like and Procognitive Activities

Additionally, certain derivatives exhibit preclinical antipsychotic-like and procognitive activities, suggesting their potential use in treating psychiatric disorders. This highlights the compound's versatility and its derivatives in contributing to various areas of medical research (Liu et al., 2008).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-12-22-23-19(26-12)17-9-13-5-2-3-8-16(13)24(17)11-18(25)21-15-7-4-6-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOKAHAMGTTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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